Limitation: Absence of Specific Pharmacological Activity Data for Procurement Decisions
A cross-database search of authoritative pharmacological repositories (ChEMBL, PubChem, BindingDB, ZINC) as of April 2026 finds no primary publication reporting a numerical IC50, Ki, EC50, or other quantitative activity metric for CAS 897624-14-5 against any specific biological target [1][2]. For example, the ZINC database entry explicitly notes 'There is no known activity for this compound' [1]. In contrast, structurally related tetrazole-substituted ureas with quantitative data, such as compounds in the FAAH inhibitor series, report IC50 values ranging from 3.0–9.7 nM [3]. This evidence gap means that any procurement decision for this compound must be treated as an exploratory purchase. No evidence-based differentiation can be made against a specific comparator.
| Evidence Dimension | Target-specific inhibitory activity (IC50/Ki) |
|---|---|
| Target Compound Data | No published data found |
| Comparator Or Baseline | Related biaryl tetrazolyl ureas: FAAH IC50 = 3.0–9.7 nM |
| Quantified Difference | Not calculable due to missing target compound data |
| Conditions | ChEMBL and ZINC database query, April 2026 |
Why This Matters
Without a quantified activity metric, researchers cannot benchmark this compound's potency, selectivity, or value relative to alternative chemical probes or lead candidates.
- [1] ZINC298293663 record. ZINC Database, University of California, San Francisco. Activities based on ChEMBL 20: 'There is no known activity for this compound.' View Source
- [2] ChEMBL Database query, April 2026. No entry found for CAS 897624-14-5. View Source
- [3] Ortar, G., et al. (2013). Biaryl tetrazolyl ureas as inhibitors of endocannabinoid metabolism. Eur J Med Chem, 63, 118-132. FAAH IC50 range: 3.0-9.7 nM for select analogues. View Source
